molecular formula C6H14ClNO3 B2640213 Ethyl 2-aminooxy-2-methylpropanoate;hydrochloride CAS No. 89584-53-2

Ethyl 2-aminooxy-2-methylpropanoate;hydrochloride

Cat. No.: B2640213
CAS No.: 89584-53-2
M. Wt: 183.63
InChI Key: BRCVNROXOXFGKW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-aminooxy-2-methylpropanoate;hydrochloride typically involves the reaction of ethyl 2-bromo-2-methylpropanoate with hydroxylamine hydrochloride. The reaction is carried out in the presence of a base such as sodium carbonate or potassium carbonate in an organic solvent like ethanol or methanol. The reaction mixture is stirred at room temperature for several hours, followed by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-aminooxy-2-methylpropanoate;hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-aminooxy-2-methylpropanoate;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis due to its reactivity.

    Biology: Employed in the study of enzyme mechanisms and protein modifications.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of Ethyl 2-aminooxy-2-methylpropanoate;hydrochloride involves the interaction of the aminooxy group with various molecular targets. The aminooxy group can form stable oxime linkages with carbonyl compounds, making it useful in bioconjugation and labeling studies. The compound can also inhibit certain enzymes by forming covalent bonds with active site residues .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-bromo-2-methylpropanoate: A precursor in the synthesis of Ethyl 2-aminooxy-2-methylpropanoate;hydrochloride.

    Hydroxylamine hydrochloride: Used in the synthesis of aminooxy compounds.

    Ethyl 2-(aminooxy)-2-methylpropanoate: The non-hydrochloride form of the compound.

Uniqueness

This compound is unique due to its aminooxy functional group, which imparts distinct reactivity and versatility in various chemical reactions. This makes it a valuable compound in organic synthesis, bioconjugation, and enzyme inhibition studies .

Properties

IUPAC Name

ethyl 2-aminooxy-2-methylpropanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3.ClH/c1-4-9-5(8)6(2,3)10-7;/h4,7H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRCVNROXOXFGKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)ON.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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